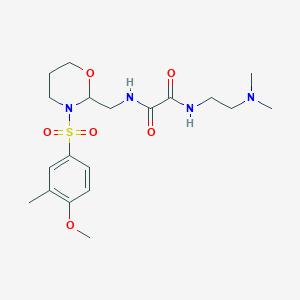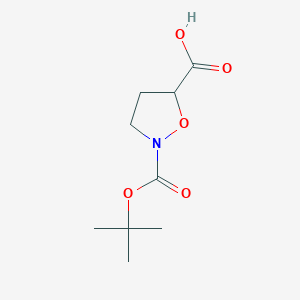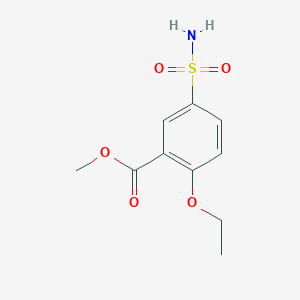![molecular formula C23H25ClN2O4 B2497272 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one CAS No. 869340-76-1](/img/structure/B2497272.png)
3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H25ClN2O4 and its molecular weight is 428.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Docking
Synthetic Approaches and Binding Affinity : Research on structurally related compounds includes the development of synthetic methodologies that enable the efficient creation of chromene-based conjugates with potential biological activities. For instance, substituted chromene derivatives have been synthesized via multi-component reactions, demonstrating significant anti-proliferative activities against human breast cancer cell lines and kidney cells. Molecular docking studies of these compounds against specific proteins, such as Bcl-2, have shown good binding affinity, suggesting potential therapeutic applications (Parveen et al., 2017).
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Efficacy : Certain chromene compounds have been synthesized and evaluated for their antimicrobial and antifungal properties. For example, the study on the synthesis of novel chromene derivatives highlights their application in combating microbial infections. The compounds displayed varying degrees of activity against bacterial and fungal strains, contributing to the search for new antimicrobial agents (Bektaş et al., 2007).
Antitumor and Antiproliferative Activities
Cancer Cell Line Studies : The antitumor potential of chromene derivatives has been explored through studies on their effects on cancer cell lines. These compounds exhibit promising antiproliferative activities against various cancer cell types, indicating their potential in cancer therapy. For example, certain derivatives have shown better anti-proliferative activities than known drugs like curcumin, suggesting their utility in developing new cancer treatments (Parveen et al., 2017).
Anticonvulsant and Antioxidant Properties
Evaluation of Biological Activities : Studies have also extended to evaluating the anticonvulsant and antioxidant properties of chromene-based compounds. These investigations provide insights into the multifaceted applications of such molecules in treating neurological disorders and oxidative stress-related diseases. The synthesis and biological evaluation of chromene derivatives highlight their potential therapeutic benefits in various domains (Aytemir et al., 2004).
Mechanism of Action
Target of Action
It is known that compounds with a similar structure, such as indole derivatives, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially lead to the inhibition or activation of these pathways, resulting in the observed biological effects .
Biochemical Pathways
For example, indole derivatives have been found to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the piperazine ring, a common structural motif found in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
It is likely that the compound’s interaction with its targets leads to changes in the biochemical pathways within the cell, resulting in the observed biological effects .
Biochemical Analysis
Cellular Effects
The cellular effects of 3-(4-chlorophenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4-methyl-2H-chromen-2-one Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of This compound It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving This compound It’s possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
properties
IUPAC Name |
3-(4-chlorophenyl)-7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-15-18-6-7-20(28)19(14-26-10-8-25(9-11-26)12-13-27)22(18)30-23(29)21(15)16-2-4-17(24)5-3-16/h2-7,27-28H,8-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHWYWVABSFBEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCN(CC3)CCO)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)
![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)
![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)
![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)

![N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2497201.png)


![2-Chloro-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2497204.png)



![N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-5-nitrothiophene-2-carboxamide](/img/structure/B2497210.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2497212.png)